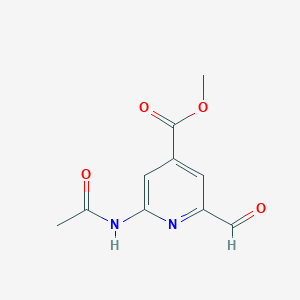
Methyl 2-(acetylamino)-6-formylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(acetylamino)-6-formylisonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of an acetylamino group and a formyl group attached to the isonicotinic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetylamino)-6-formylisonicotinate typically involves the acetylation of 2-amino-6-formylisonicotinic acid followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the esterification reagent. The process may require a catalyst such as sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetylamino)-6-formylisonicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(Acetylamino)-6-carboxyisonicotinic acid.
Reduction: Methyl 2-(acetylamino)-6-hydroxymethylisonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(acetylamino)-6-formylisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(acetylamino)-6-formylisonicotinate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(amino)-6-formylisonicotinate
- Methyl 2-(acetylamino)-4-formylisonicotinate
- Methyl 2-(acetylamino)-6-carboxyisonicotinate
Uniqueness
Methyl 2-(acetylamino)-6-formylisonicotinate is unique due to the specific positioning of the acetylamino and formyl groups on the isonicotinate framework. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl 2-acetamido-6-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c1-6(14)11-9-4-7(10(15)16-2)3-8(5-13)12-9/h3-5H,1-2H3,(H,11,12,14) |
InChI Key |
LBDMMIYRYDOUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















